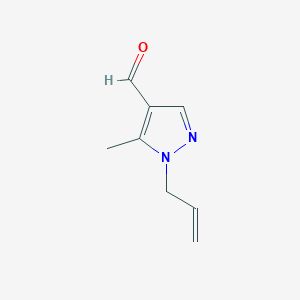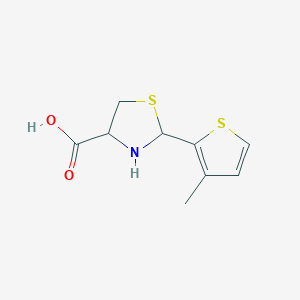![molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7](/img/structure/B1274619.png)
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as IPP, is a heterocyclic organic compound. It is a bicyclic compound that contains a nitrogen and a pyrazine ring. The empirical formula is C10H16N2 and the molecular weight is 164.25 .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be represented by the SMILES stringCC(C)C1NCCn2cccc12 . The InChI is 1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis Techniques
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been the subject of various synthesis techniques. For example, He et al. (2011) developed a method for the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid. This technique was the first efficient method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities, showing broad applicability to various aldehydes and pyrrole derivatives (He et al., 2011). Similarly, Hu et al. (2018) emphasized the significance of the substituent and absolute configuration for medicinal efficacy, developing catalytic asymmetric methods for synthesizing chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu et al., 2018).
Antiarrhythmic Activity
Likhosherstov et al. (2003) focused on the synthesis and antiarrhythmic activity of 2-[(2'-hydroxy-2'-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. They developed new compounds that showed significant promise in antiarrhythmic activity (Likhosherstov et al., 2003).
Novel Synthesis Approaches
Gualandi et al. (2011) reported the synthesis of fused tricyclic oxazolidines from which 1,2-disubstituted 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines were obtained. The diastereoselectivity in their method was dependent on both the chiral auxiliary and the organometallic reagent used (Gualandi et al., 2011).
Electrochemical Reduction Applications
Armand et al. (1978) explored the electrochemical reduction of pyrido[2,3-b]pyrazines, leading to various dihydro derivatives including 1,2,3,4-tetrahydropyridopyrazines. Their work demonstrated the potential for using electrochemical methods in synthesizing and manipulating the structure of these compounds (Armand et al., 1978).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Some pyrrolopyrazine derivatives have been found to act as thrombin inhibitors , which prevent the formation of blood clots.
Biochemical Pathways
Given its potential role as a thrombin inhibitor , it may impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.
Result of Action
If it acts as a thrombin inhibitor , it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as stroke and heart attack.
Propiedades
IUPAC Name |
1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCLQGZEVLNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CN2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390164 |
Source


|
| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
876721-10-7 |
Source


|
| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)







![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)



![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)